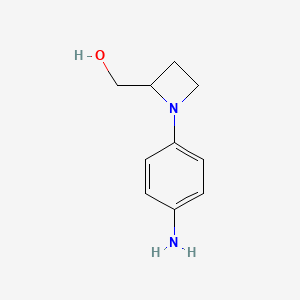![molecular formula C10H9NO2S B12280510 Ethyl thieno[2,3-b]pyridine-3-carboxylate CAS No. 53175-02-3](/img/structure/B12280510.png)
Ethyl thieno[2,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl thieno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[3,4-b]pyridine derivatives through further reactions . Another approach involves the use of 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials, followed by cyclization reactions to form the desired thienopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various functionalized thienopyridine derivatives.
Scientific Research Applications
Ethyl thieno[2,3-b]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl thieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of thienopyridine have been shown to interact with the GABA A receptor, exhibiting neurotropic activity . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Ethyl thieno[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Thieno[3,4-b]pyridine: Exhibits similar pharmacological activities and is used in various medicinal chemistry applications.
Thieno[2,3-c]pyrazole: Another heterocyclic compound with significant biological activities, including antitumor and anti-inflammatory effects.
These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities, highlighting the unique potential of each compound in different research and application areas.
Properties
CAS No. |
53175-02-3 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl thieno[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3 |
InChI Key |
SNZKXDYEPHUSRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)



![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)



![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)



![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
